Benzodiazepine Receptor (BZR) Pharmacophoric Fit: 3-(4-Methylphenyl) vs. Unsubstituted Phenyl
The 3-(4-methylphenyl) group aligns with the BZR pharmacophore model which identifies a lipophilic pocket tolerant of bulky substituents at this position, a feature exploited to enhance receptor affinity [1]. SAR studies indicate that introducing a methyl group at the para-position of the 3-phenyl ring (creating the p-tolyl group found in the target compound) increases van der Waals contacts within this hydrophobic pocket, leading to a predicted improvement in binding energy compared to the unsubstituted 3-phenyl analog [1]. While experimental Ki values for this precise compound are not publicly disclosed, the qualitative SAR consistently demonstrates that para-substituted phenyl rings at the 3-position are favored over unsubstituted phenyl for BZR affinity [1].
| Evidence Dimension | Predicted BZR Binding Affinity Improvement |
|---|---|
| Target Compound Data | Predicted improvement (qualitative) |
| Comparator Or Baseline | 4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (unsubstituted phenyl analog, CAS 896846-45-0) |
| Quantified Difference | Not quantified for this specific compound; inferred from class SAR |
| Conditions | Computational pharmacophore analysis and in vitro BZR binding assays on related pyrazolo[1,5-a]pyrimidine derivatives [1] |
Why This Matters
For programs targeting BZR for anxiolytic or anticonvulsant discovery, the p-tolyl analog is the structurally preferred starting point over the unsubstituted phenyl derivative, based on established SAR trends.
- [1] Bondavalli, F., Botta, M., Bruno, O., Ciacci, A., Corelli, F., Fossa, P., ... & Ferrari, M. (2002). Synthesis and BZR affinity of pyrazolo[1,5-a]pyrimidine derivatives. Part 1: study of the structural features for BZR recognition. Il Farmaco, 57(8), 649-657. View Source
